N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
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Overview
Description
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is a complex organic compound that features a benzofuran, thiazole, and nitrothiophene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide typically involves multiple steps:
Formation of the Benzofuran Moiety: This can be achieved through the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions.
Synthesis of the Thiazole Ring: The thiazole ring can be synthesized via the cyclization of appropriate precursors, often involving the use of sulfur and nitrogen-containing reagents.
Coupling of Benzofuran and Thiazole: The benzofuran and thiazole moieties are then coupled through a series of reactions, including halogenation and nucleophilic substitution.
Introduction of the Nitrothiophene Group: The nitrothiophene group is introduced through nitration reactions, followed by coupling with the benzofuran-thiazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly used.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines .
Scientific Research Applications
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(7-ethoxy-1-benzofuran-2-yl)-1
Properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5S2/c1-2-25-12-5-3-4-10-8-13(26-16(10)12)11-9-27-18(19-11)20-17(22)14-6-7-15(28-14)21(23)24/h3-9H,2H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBNBNIXOVXRIRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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